N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1704525-90-5
VCID: VC4438383
InChI: InChI=1S/C23H22N2O3/c26-21(20-12-6-8-16-7-4-5-11-19(16)20)14-24-23(28)17-13-22(27)25(15-17)18-9-2-1-3-10-18/h1-12,17,21,26H,13-15H2,(H,24,28)
SMILES: C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
Molecular Formula: C23H22N2O3
Molecular Weight: 374.44

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

CAS No.: 1704525-90-5

Cat. No.: VC4438383

Molecular Formula: C23H22N2O3

Molecular Weight: 374.44

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide - 1704525-90-5

Specification

CAS No. 1704525-90-5
Molecular Formula C23H22N2O3
Molecular Weight 374.44
IUPAC Name N-(2-hydroxy-2-naphthalen-1-ylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Standard InChI InChI=1S/C23H22N2O3/c26-21(20-12-6-8-16-7-4-5-11-19(16)20)14-24-23(28)17-13-22(27)25(15-17)18-9-2-1-3-10-18/h1-12,17,21,26H,13-15H2,(H,24,28)
Standard InChI Key SEGXRQIPIZFNBM-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O

Introduction

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a naphthalene moiety, and a phenyl group. This compound is of interest due to its potential biological activities and structural complexity. The CAS number for this compound is 1704525-90-5, and it has a molecular weight of 374.4 g/mol .

Synthesis

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide likely involves multiple steps, including the formation of the pyrrolidine ring, introduction of the phenyl group, and attachment of the naphthalen-1-yl moiety. Specific synthesis protocols may vary depending on the starting materials and desired yield.

Biological Activity

While specific biological activities of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide are not detailed in available literature, compounds with similar structures often exhibit pharmacological properties. The naphthalene and phenyl groups can contribute to hydrophobic interactions, potentially enhancing binding to biological targets.

Research Findings

Research on compounds with similar structures suggests that modifications in substituents can significantly alter solubility and biological activity. For instance, compounds with naphthalene moieties often show enhanced hydrophobic interactions, which can be beneficial in drug design .

Potential Applications

Given its structural complexity and potential for hydrophobic interactions, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide could have applications in drug development, particularly in areas where hydrophobic interactions are crucial for target binding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator